Single-site catalysts for CO2 electroreduction

EES Catalysis Pub Date: 2023-05-22 DOI: 10.1039/d3ey00063j

Abstract
The use of electrocatalytic carbon dioxide reduction (ECR) for producing various high-value-added products is critical for achieving carbon neutrality. In the past decades, single-site catalysts (SSCs), such as single-atom catalysts, homogeneous molecular catalysts, metal–organic-framework-supported and covalent-organic-framework-supported SSCs, have shown good selectivity and activity for ECR. In this review, we systematically discuss the design principles and optimization strategies for ECR SSCs, starting with the reaction mechanism and descriptors of ECR. We highlight representative studies conducted in the past decades to elucidate the selectivity and reaction mechanisms of different types of SCCs for ECR. Finally, we describe the remaining challenges and perspectives in the application of these emerging catalysts.
Single-site catalysts for CO2 electroreduction
Recommended Literature